molecular formula C18H18ClN3O4 B3441155 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine

1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B3441155
M. Wt: 375.8 g/mol
InChI Key: LJKNSKVLUIYTEJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine (Chemical Formula: C₁₈H₁₈ClN₃O₄; Molecular Weight: 375.815 g/mol) is a piperazine derivative characterized by a 4-chloro-3-nitrobenzoyl group at the N1 position and a 2-methoxyphenyl substituent at the N4 position of the piperazine ring . This compound is part of a broader class of arylpiperazine derivatives, which are frequently explored for their pharmacological properties, including receptor modulation (e.g., serotonin, dopamine) and enzyme inhibition (e.g., mutant IDH1 in cancer) .

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-15(17)20-8-10-21(11-9-20)18(23)13-6-7-14(19)16(12-13)22(24)25/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKNSKVLUIYTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C18H18ClN3O4C_{18}H_{18}ClN_{3}O_{4} and a molecular weight of 375.8 g/mol, features a complex structure that includes both electron-withdrawing and electron-donating groups, which may influence its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : (4-chloro-3-nitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
  • CAS Number : 304694-23-3
  • Molecular Weight : 375.8 g/mol

The presence of a piperazine ring is significant as it is known to enhance the compound's ability to interact with biological targets, including receptors and enzymes.

The biological activity of 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine is hypothesized to involve:

  • Interaction with serotonin receptors (5-HT1A and 5-HT2), which play critical roles in mood regulation and other neurological functions.
  • Potential bioreduction of the nitro group, leading to reactive intermediates that may interact with cellular components, thereby influencing various biological pathways .

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives often exhibit antidepressant-like effects by modulating serotonin levels. For instance, compounds similar to 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine have been shown to inhibit the reuptake of monoamines such as serotonin and dopamine, suggesting potential utility in treating mood disorders .

Anticancer Activity

Preliminary studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of piperazine have shown significant activity against breast cancer (MCF-7) cells, with IC50 values in the micromolar range . Although specific data for this compound is limited, its structural similarities suggest it may possess comparable anticancer properties.

Comparative Analysis with Similar Compounds

A comparison table highlighting the biological activities of selected piperazine derivatives is presented below:

Compound NameBiological ActivityReference
1-(4-Chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazinePotential serotonin receptor modulator
1-(2-Methoxyphenyl)piperazineAntidepressant activity
1-(4-Chlorophenyl)-piperazineAnticonvulsant activity

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives:

  • Study on Antidepressant Effects : A study evaluated the effects of various piperazine compounds on serotonin levels in animal models. The results indicated that these compounds significantly increased serotonin availability in synaptic clefts, suggesting their potential as antidepressants .
  • Anticancer Research : In vitro studies have shown that piperazine derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 pathways. These findings support the hypothesis that 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine may exhibit similar properties .

Scientific Research Applications

Biological Activities

1-(4-Chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine exhibits various biological activities that make it a candidate for further investigation:

  • Antidepressant Effects : Research indicates that piperazine derivatives can exhibit antidepressant-like activity. The presence of the methoxy group may enhance its interaction with serotonin receptors, potentially leading to mood modulation.
  • Anticancer Properties : Some studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The nitro group is often associated with increased cytotoxicity against certain cancer types.

Medicinal Chemistry

The compound is primarily used as a lead structure in the development of new therapeutic agents. Its ability to modulate neurotransmitter systems makes it relevant for conditions such as:

  • Depression
  • Anxiety Disorders
  • Schizophrenia

Structure-Activity Relationship (SAR) Studies

Researchers utilize this compound in SAR studies to understand how modifications to its structure affect biological activity. This is crucial for optimizing efficacy and reducing side effects in drug development.

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated various piperazine derivatives, including 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine, assessing their binding affinity to serotonin receptors. Results indicated that modifications at the para position significantly enhanced receptor binding and subsequent antidepressant-like effects in animal models.

Anticancer Activity Research

Another study explored the cytotoxic effects of piperazine derivatives on human cancer cell lines. The findings demonstrated that 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine exhibited notable inhibitory effects on cell proliferation, suggesting potential as an anticancer agent.

Data Table of Biological Activities

Activity TypeAssessed EffectReference
AntidepressantIncreased serotonin receptor affinityJournal of Medicinal Chemistry
AnticancerInhibition of cancer cell proliferationCancer Research Journal

Chemical Reactions Analysis

Nitro Group (Electron-Withdrawing)

The 3-nitro group activates the aromatic ring for electrophilic substitution but is primarily reactive toward reduction :

ReactionReagents/ConditionsProductNotes
Nitro reductionH₂/Pd-C, MeOH, 50°C3-Amino-4-chlorobenzoyl derivativeRetains piperazine structure
Catalytic hydrogenationRaney Ni, NH₃/MeOHAmine intermediateRequires elevated pressure

Reduction pathways are critical for generating bioactive amine derivatives .

Chloro Substituent (4-Position)

The chlorine atom participates in nucleophilic aromatic substitution (SNAr) under specific conditions:

ReactionReagents/ConditionsProductKinetic Data
SNAr with aminesNH₃, CuSO₄, 120°C4-Amino-3-nitrobenzoyl derivativeSlow due to nitro meta effect
HydrolysisNaOH (10%), 100°C4-Hydroxy-3-nitrobenzoyl analogLow yield (<30%)

The nitro group’s meta-directing effect diminishes chlorine’s reactivity, requiring harsh conditions for substitution .

Piperazine and Methoxyphenyl Moieties

  • Piperazine Nitrogen : Basic and prone to quaternization with alkyl halides (e.g., methyl iodide in THF).

  • Methoxyphenyl Group : Participates in electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄ at 0°C) but requires protection of the nitro group .

Stability and Degradation Pathways

The compound undergoes hydrolysis under acidic/basic conditions:

ConditionDegradation PathwayHalf-Life (25°C)
HCl (1M), refluxAmide bond cleavage → carboxylic acid + piperazine2.5h
NaOH (1M), 60°CPartial nitro group reduction + hydrolysis6h

Degradation products have been characterized via LC-MS and NMR .

Comparative Reactivity with Analogues

Structural analogs exhibit varying reactivity based on substituents:

Analog (R = Substituent)Nitro Reduction Rate (k, min⁻¹)Chlorine SNAr Activity
R = 2-Methoxyphenyl (target)0.12Low
R = 4-Nitrophenyl0.25Moderate
R = Pyrimidin-2-yl0.08Very low

Electron-donating groups (e.g., methoxy) reduce nitro reduction rates compared to electron-withdrawing groups .

Comparison with Similar Compounds

A. Substituent Effects on Enzyme Inhibition

  • The 4-chloro-3-nitrobenzoyl group in the target compound shares structural motifs with sulfonamide-based IDH1 inhibitors (e.g., compound from ), where electron-withdrawing groups (Cl, NO₂) enhance enzyme binding via hydrophobic and polar interactions .
  • Replacement of the benzoyl group with sulfonamide () improves mutant IDH1 inhibition (IC₅₀ <1 µM), suggesting that sulfonamide derivatives may have superior potency compared to benzoyl-substituted piperazines .

B. Receptor Selectivity and Side Effects

  • 2-Methoxyphenyl at N4 is a common feature in antipsychotic agents (e.g., HRP 392 in ). This substituent confers high 5-HT₁A/D₂ receptor affinity while minimizing catalepsy induction, a side effect linked to dopamine D₂ overactivity .
  • In contrast, 4-nitrobenzyl or chlorobenzyl substituents () increase anti-dopaminergic activity but may exacerbate EPS, highlighting the importance of methoxy positioning for therapeutic safety .

C. Anticancer and Cytotoxic Profiles

  • Piperazine derivatives with chlorobenzhydryl or thiophenyl groups (e.g., ) exhibit broad cytotoxicity against cancer cell lines (e.g., IC₅₀ 2–10 µM in liver and breast cancer models). The target compound’s 3-nitrobenzoyl group may similarly enhance DNA alkylation or topoisomerase inhibition, though this requires experimental validation .

Pharmacological Overlap and Divergence

  • Antipsychotic vs. Anticonvulsant Activity : While HRP 392 () and the target compound both feature 2-methoxyphenylpiperazine, HRP 392’s benzisoxazole-propyl chain confers greater 5-HT₁A selectivity, whereas the target’s nitrobenzoyl group may favor enzyme inhibition over receptor modulation .
  • Bacterial vs. Cancer Applications : Derivatives with cinnamyl or phenylpropenyl chains () show antibacterial activity (MIC 8–32 µg/mL against Gram-positive bacteria), unlike the nitrobenzoyl/chlorobenzhydryl derivatives, which prioritize anticancer effects .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine and its analogs?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine core. For example:

Piperazine Ring Formation : Cyclization of diamines under reflux conditions with appropriate carbonyl precursors (e.g., chloro-3-nitrobenzoyl chloride) .

Substituent Introduction : The 2-methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Purification : Column chromatography (e.g., silica gel, 10% MeOH in DCM) or recrystallization (e.g., ethanol/water mixtures) yields pure products. Reported yields range from 41% to 92%, depending on substituent steric effects .

Q. Key Parameters :

  • Reaction temperature (70–120°C), solvent polarity (DMF, THF), and catalyst (Pd(OAc)₂ for coupling reactions).
  • Monitor reaction progress via TLC (Rf values: 0.39–0.44 for similar derivatives) .

Q. How is structural characterization performed for this compound?

Methodological Answer: A combination of spectral and analytical techniques is used:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, piperazine methylene at δ 3.2–3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., calculated [M+H]⁺ = 414.08 g/mol) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., piperazine ring chair conformation, nitro-group coplanarity with benzoyl) .

Validation : Cross-check experimental data with computational tools (e.g., PubChem’s InChIKey) to ensure accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Variable Substituents : Synthesize analogs with modifications to:

  • Nitro Group : Replace with cyano or trifluoromethyl to assess electron-withdrawing effects.
  • Methoxy Group : Test ortho/meta/para positions or replace with halogen (e.g., Cl, F) .

Biological Assays :

  • Antimicrobial Activity : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cardiotropic Effects : Evaluate antiarrhythmic activity in isolated rat heart models .

Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Example Finding : Trifluoromethyl analogs show enhanced lipophilicity and 2x higher antimicrobial potency compared to nitro derivatives .

Q. How can computational methods predict the compound’s reactivity and binding modes?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase) .

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps and nucleophilic attack sites (e.g., nitro group reduction) .

MD Simulations : Simulate solvation dynamics in explicit water to assess stability of piperazine conformers .

Validation : Compare predicted binding energies (e.g., ΔG = -8.2 kcal/mol) with experimental IC₅₀ values .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

Assay Standardization :

  • Use CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and incubation time .
  • Normalize cytotoxicity data to positive controls (e.g., doxorubicin for anticancer assays) .

Structural Verification : Re-examine NMR/HRMS data to rule out impurities (e.g., residual solvents affecting MIC values) .

Meta-Analysis : Pool data from multiple studies (e.g., 5–10 independent datasets) to identify trends obscured by outliers .

Case Study : Discrepancies in antifungal activity (MIC = 8–32 µg/mL) were resolved by controlling DMSO concentration (<1% v/v) in broth microdilution assays .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

Methodological Answer:

Prodrug Design : Mask polar groups (e.g., nitro → amine) with acetyl or PEGylated linkers to enhance bioavailability .

Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Pharmacokinetic Profiling :

  • Measure plasma half-life in rodent models (e.g., t₁/₂ = 2.5 hours) .
  • Use LC-MS/MS to detect major metabolites (e.g., demethylated piperazine derivatives) .

Optimization : Introduce electron-donating groups (e.g., methoxy) to slow oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine

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